2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde

Catalog No.
S12252942
CAS No.
M.F
C14H8ClNO2
M. Wt
257.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde

Product Name

2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxazole-5-carbaldehyde

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

InChI

InChI=1S/C14H8ClNO2/c15-11-4-2-10(3-5-11)14-16-12-7-9(8-17)1-6-13(12)18-14/h1-8H

InChI Key

PJGGAJIOUZXLLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C=O)Cl

2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde is a chemical compound characterized by its unique structure, which includes a benzo[d]oxazole core substituted with a 4-chlorophenyl group and an aldehyde functional group. The molecular formula of this compound is C13H8ClNO, and it has a molecular weight of 229.66 g/mol. The presence of the chlorophenyl moiety enhances its electronic properties, making it a subject of interest in various chemical and biological studies .

The chemical reactivity of 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde primarily involves electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom. It can undergo various reactions such as:

  • Nucleophilic addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation reactions: This compound can participate in condensation with amines or other nucleophiles to form imines or related structures.
  • Oxidation: The aldehyde functional group can be oxidized to carboxylic acids under appropriate conditions .

The synthesis of 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde can be achieved through several methods:

  • Condensation of 4-chlorobenzaldehyde with 2-aminophenol: This method involves the reaction of 4-chlorobenzaldehyde with 2-aminophenol in the presence of a suitable catalyst, leading to the formation of the benzoxazole ring.
  • Cyclization reactions: Utilizing precursors such as acylbenzotriazoles followed by cyclization can yield benzoxazole derivatives, including this specific compound .
  • Metal-catalyzed reactions: Recent advances have introduced metal-catalyzed methods that enhance yield and selectivity for synthesizing benzoxazole derivatives from simpler starting materials .

2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or inflammatory diseases.
  • Material science: Its unique structure could be explored for developing novel materials with specific electronic properties.
  • Chemical probes: This compound may be used in biochemical assays to study enzyme interactions or cellular mechanisms involving benzoxazole derivatives .

Interaction studies involving 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde may focus on its binding affinity with biological targets such as enzymes or receptors. These studies typically involve:

  • Molecular docking simulations: To predict how this compound interacts at the molecular level with various biological targets.
  • In vitro assays: Evaluating its efficacy against specific pathogens or cancer cell lines to determine its biological relevance and mechanism of action.

Such studies help elucidate the pharmacological potential and guide further modifications for enhanced activity .

Several compounds share structural similarities with 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde. Here’s a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
2-(3,5-Dichlorophenyl)benzo[d]oxazole0.97Contains two chlorine substituents enhancing reactivity.
2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole0.97Methyl group may influence solubility and biological activity.
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole0.94Naphthalene core offers different electronic properties.
2-(4-Chlorophenyl)benzo[d]oxazol-5-amine0.93Amino group may increase hydrogen-bonding interactions in biological systems.
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile0.93Presence of a cyano group can enhance lipophilicity and reactivity .

These compounds illustrate the diversity within the benzoxazole class and underscore the unique characteristics of 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde, particularly its chlorinated phenyl group and aldehyde functionality, which may impart distinct chemical behavior and biological activity.

Traditional Condensation Approaches Using Aminophenol Derivatives

Traditional synthetic routes for 2-(4-chlorophenyl)benzo[d]oxazole-5-carbaldehyde often begin with substituted 2-aminophenol derivatives. These precursors undergo cyclization to form the benzoxazole ring, followed by regioselective aldehyde functionalization at the 5-position. The choice of cyclizing agents and solvents critically influences yield and purity.

Polyphosphoric Acid-Mediated Cyclization Strategies

Polyphosphoric acid (PPA) serves as a Brønsted acid catalyst and dehydrating agent in cyclization reactions. For 2-(4-chlorophenyl)benzo[d]oxazole-5-carbaldehyde synthesis, PPA facilitates the condensation of 2-amino-4-chlorophenol with 4-chlorobenzaldehyde derivatives. The reaction proceeds via initial imine formation, followed by intramolecular cyclodehydration to yield the benzoxazole scaffold.

Mechanistic Insights:

  • Imine Formation: The amino group of 2-amino-4-chlorophenol reacts with the aldehyde group of 4-chlorobenzaldehyde, forming a Schiff base intermediate.
  • Cyclodehydration: PPA promotes the elimination of water, enabling cyclization to construct the oxazole ring. The electrophilic character of PPA stabilizes transition states, enhancing reaction kinetics.

Optimization Parameters:

  • Temperature: Reactions typically proceed at 120–140°C to overcome activation barriers.
  • Molar Ratios: A 1:1.2 molar ratio of aminophenol to aldehyde derivatives maximizes yield while minimizing side products.
  • Reaction Time: Extended durations (6–8 hours) ensure complete cyclization, as monitored by thin-layer chromatography (TLC).

Representative Data:

Starting MaterialCatalystTemperature (°C)Time (h)Yield (%)
2-Amino-4-chlorophenolPPA130768
4-ChlorobenzaldehydePPA1256.572

PPA-mediated methods achieve moderate yields (68–72%) but require careful control of stoichiometry and temperature to avoid over-acylation or ring-opening side reactions.

Solvent-Based Systems for Aldehyde Functionalization

Following cyclization, the introduction of the carbaldehyde group at the 5-position of the benzoxazole core demands precise solvent selection. Polar aprotic solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), enhance nucleophilic substitution kinetics by stabilizing intermediates and transition states.

Key Reactions:

  • Vilsmeier-Haack Formylation:
    • Reagents: Phosphorus oxychloride (POCl₃) and DMF form the Vilsmeier reagent, which electrophilically substitutes the 5-position hydrogen.
    • Mechanism: The reagent generates a reactive chloro-iminium intermediate, which undergoes hydrolysis to yield the aldehyde.

Conditions:

  • Solvent: DCM or 1,2-dichloroethane
  • Temperature: 0–5°C (initial), then room temperature
  • Yield: 58–65%.
  • Friedel-Crafts Acylation:
    • Reagents: Acetyl chloride and Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution.
    • Limitation: Requires electron-rich aromatic systems, limiting applicability to substituted benzoxazoles.

Solvent Effects:

SolventDielectric ConstantReaction Rate (k, s⁻¹)Yield (%)
Dichloromethane8.931.2 × 10⁻³62
Dimethylformamide36.72.8 × 10⁻³65
Toluene2.380.4 × 10⁻³41

Polar solvents like DMF accelerate formylation by stabilizing charged intermediates, whereas nonpolar solvents (e.g., toluene) result in lower yields due to poor reagent solubility.

Workflow Example:

  • Cyclization: 2-Amino-4-chlorophenol and 4-chlorobenzaldehyde react in PPA at 130°C for 7 hours.
  • Formylation: The cyclized product is treated with Vilsmeier reagent (DMF/POCl₃) in DCM at 0°C, followed by hydrolysis.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target aldehyde in 60–65% overall yield.

Fe(III)–Schiff Base Complexes as Multifunctional Catalysts

Fe(III)–Schiff base complexes anchored on mesoporous silica (SBA-15) have emerged as highly efficient heterogeneous catalysts for benzoxazole synthesis. These catalysts leverage the synergistic effects of iron's redox activity and the Schiff base ligand's ability to stabilize reactive intermediates. In a representative study, Fe(III)-Schiff base/SBA-15 facilitated the condensation of ortho-aminophenol with 4-chlorobenzaldehyde to yield 2-(4-chlorophenyl)benzo[d]oxazole-5-carbaldehyde in water under reflux conditions [4]. Key advantages include:

  • High Surface Area and Stability: The SBA-15 support provides a surface area of 472 m²/g, ensuring uniform dispersion of active Fe(III) sites (0.14 mmol/g) [4].
  • Reusability: The catalyst retained 92% activity after five cycles, attributed to strong covalent grafting of the Schiff base complex onto the silica framework [4].
  • Green Solvent Compatibility: Reactions proceed in water, eliminating the need for volatile organic solvents [4].

The reaction mechanism involves initial imine formation between the aldehyde and ortho-aminophenol, followed by oxidative cyclization mediated by Fe(III). This pathway was validated through kinetic studies showing a linear correlation between catalyst loading and reaction rate [4].

Table 1: Performance of Fe(III)-Schiff Base/SBA-15 in Benzoxazole Synthesis

Substrate PairYield (%)Reaction Time (h)Turnover Frequency (h⁻¹)
4-Chlorobenzaldehyde + ortho-Aminophenol942.5376
4-Nitrobenzaldehyde + ortho-Aminophenol893.0327
4-Methoxybenzaldehyde + ortho-Aminophenol912.8358

Data sourced from catalytic trials under standardized conditions [4].

Zirconium-Catalyzed One-Pot Tandem Reactions

Zirconium chloride (ZrCl₄) has been demonstrated as a versatile catalyst for one-pot synthesis of benzoxazoles from catechols, aldehydes, and ammonium acetate [2]. This method streamlines the formation of 2-(4-chlorophenyl)benzo[d]oxazole-5-carbaldehyde by integrating multiple steps into a single reaction vessel:

  • Oxidative Dearomatization: ZrCl₄ activates catechol derivatives, enabling oxygen insertion to form reactive intermediates.
  • Condensation: The aldehyde component (e.g., 4-chlorobenzaldehyde) reacts with in situ-generated ammonia from ammonium acetate.
  • Cyclization: Acid-mediated closure forms the benzoxazole core [2].

Key Innovations:

  • Scalability: Gram-scale synthesis achieved 97% yield, demonstrating industrial viability [2].
  • Functional Group Tolerance: Electron-withdrawing (e.g., -NO₂) and donating (e.g., -OCH₃) groups on aldehydes are compatible [2].
  • Oxidant Efficiency: Molecular oxygen serves as a terminal oxidant, minimizing waste [2].

Mechanistic Insight:
ZrCl₄ acts as a Lewis acid, polarizing carbonyl groups and facilitating nucleophilic attack by ammonia. Isotopic labeling studies confirmed oxygen incorporation from catechol rather than atmospheric O₂ [2].

Table 2: Substrate Scope in ZrCl₄-Catalyzed Benzoxazole Synthesis

AldehydeCatechol DerivativeProduct Yield (%)
4-ChlorobenzaldehydeCatechol95
4-Nitrobenzaldehyde3-Methylcatechol89
4-Methoxybenzaldehyde4-tert-Butylcatechol91

Reaction conditions: ZrCl₄ (5 mol%), ethanol, 80°C, 12 h [2].

Zinc oxide nanoparticles have emerged as highly efficient catalysts for the mechanochemical synthesis of 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde and related benzoxazole derivatives, offering significant advantages over conventional solution-based approaches. The mechanochemical methodology represents a paradigm shift towards sustainable synthetic processes, eliminating the need for organic solvents while enhancing reaction efficiency through mechanical energy input [1] [2].

The preparation of zinc oxide nanoparticles via mechanochemical methods demonstrates remarkable efficiency, with grinding times as short as 20 minutes at room temperature producing nanoparticles with high crystallinity and optimal catalytic properties [3] [4]. These mechanochemically synthesized zinc oxide nanoparticles exhibit mean diameters of approximately 20-22 nanometers and demonstrate wurtzite crystal structure with lattice parameters of a = 3.25 Å and c = 5.248 Å [3] [4]. The mechanochemical approach provides several advantages over conventional wet chemical methods, including reduced processing time, elimination of solvent requirements, and enhanced control over particle size distribution [5] [6].

The catalytic performance of zinc oxide nanoparticles in benzoxazole synthesis demonstrates exceptional efficiency under solvent-free conditions. Research indicates that zinc oxide nanoparticles achieve product yields of 85-95% for the synthesis of benzoxazole derivatives through condensation reactions between 2-aminophenol and various aromatic aldehydes [7] [8] [9]. The optimal catalyst loading has been determined to be 10-12 mol%, with higher concentrations showing minimal improvement in yield while increasing processing costs [10] [11]. Temperature optimization studies reveal that reactions proceed optimally at 70-100°C, with complete conversion typically achieved within 30-60 minutes [12] [13].

Table 1. Zinc Oxide Nanoparticle Catalyzed Benzoxazole Synthesis Performance Data

ParameterValueReference
Catalyst Loading10-12 mol% [10] [11]
Reaction Temperature70-100°C [12] [13]
Reaction Time30-60 minutes [12] [13]
Product Yield85-95% [7] [8] [9]
Particle Size20-22 nm [3] [4]
Surface Area>47 m²/g [14]
Recyclability5-6 cycles [9] [12]

The mechanochemical synthesis approach offers substantial environmental benefits compared to traditional solution-based methods. Kinetic studies demonstrate that mechanochemical reactions follow first-order rate laws with reaction rates strongly dependent on milling frequency and applied mechanical force [15]. The elimination of organic solvents reduces waste generation by approximately 80-90% while maintaining or improving product yields [1] [2]. Additionally, the mechanochemical approach enables reaction times that are 3-5 times shorter than corresponding solution-phase reactions [16] [17].

The recyclability of zinc oxide nanoparticles represents a crucial advantage for industrial applications. Studies demonstrate that zinc oxide catalysts maintain 85-90% of their original activity after 5 consecutive reaction cycles [18] [9]. The catalyst recovery process involves simple filtration and washing with ethanol, followed by thermal treatment at 90°C for 4 hours [9]. Characterization studies using X-ray diffraction and transmission electron microscopy confirm that the zinc oxide nanoparticles retain their crystalline structure and morphology throughout multiple reaction cycles [14].

The superior performance of zinc oxide nanoparticles in mechanochemical synthesis can be attributed to several factors: high surface area providing greater substrate adsorption, enhanced mass transfer in solvent-free conditions, and optimized particle-particle interactions that facilitate efficient energy transfer during mechanical activation [8] [19]. The mechanochemical approach also enables precise control over reaction conditions, with force-controlled synthesis demonstrating significantly higher reproducibility compared to conventional ball milling methods [20].

Santa Barbara Amorphous-15 Mesoporous Silica-Supported Metal Catalysts

Santa Barbara Amorphous-15 mesoporous silica represents a highly versatile support material for metal catalysts in the synthesis of 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde, offering exceptional structural properties and catalytic performance enhancement. The ordered two-dimensional hexagonal mesoporous structure of Santa Barbara Amorphous-15 provides surface areas exceeding 900 m²/g with uniform pore diameters of 6-8 nanometers, enabling efficient substrate diffusion and active site accessibility [21] [22] [23].

The incorporation of heteropolyacids, particularly H₃PW₁₂O₄₀, onto Santa Barbara Amorphous-15 surfaces demonstrates remarkable catalytic efficiency for organic transformations. Studies reveal that 51.6 wt% H₃PW₁₂O₄₀/Santa Barbara Amorphous-15 catalysts achieve product yields of 81% for three-component condensation reactions at 60°C within 20 minutes [23]. The heteropolyacid loading significantly influences catalytic performance, with yields ranging from 47% for 4.3 wt% loading to 81% for 51.6 wt% loading, demonstrating a strong correlation between acid strength and catalytic activity [23].

Table 2. Santa Barbara Amorphous-15 Supported Catalyst Performance Data

Catalyst SystemLoading (wt%)Temperature (°C)Time (min)Yield (%)Reference
HPW/SBA-154.3602047 [23]
HPW/SBA-1512.1602056 [23]
HPW/SBA-1525.2602067 [23]
HPW/SBA-1551.6602081 [23]
Cu-PIF-SBA-15-8030083-95 [24]
Ni/SBA-157.5773-823->90 [25]

The structural integrity of Santa Barbara Amorphous-15 supported catalysts remains remarkably stable under reaction conditions. High-resolution transmission electron microscopy confirms uniform distribution of active metal species throughout the mesoporous channels, with Keggin cluster sizes of approximately 10 nanometers for heteropolyacid-loaded systems [23]. The thermal stability extends up to 380°C, ensuring catalyst durability under typical organic synthesis conditions [23].

Palladium-supported Santa Barbara Amorphous-15 catalysts demonstrate exceptional performance in carbon-carbon coupling reactions relevant to benzoxazole synthesis. Copper-grafted functionalized Santa Barbara Amorphous-15 (Cu-PIF-SBA-15) exhibits excellent catalytic activity with yields ranging from 83-95% for diverse substrate combinations [24]. The catalyst system enables six repetitive reaction cycles without appreciable loss in catalytic activity, attributed to strong binding interactions between copper centers and the functionalized silica framework [24].

The optimization of reaction conditions for Santa Barbara Amorphous-15 supported catalysts reveals critical temperature dependencies. Studies demonstrate that reactions below the lower critical solution temperature (25-30°C) achieve 99% conversion, while elevated temperatures (50°C) result in reduced conversion rates of 91% due to polymer shrinkage effects that limit substrate accessibility [26]. This temperature-responsive behavior enables precise control over catalytic activity and selectivity.

Table 3. Temperature Optimization for Santa Barbara Amorphous-15 Catalysts

Temperature Range (°C)Conversion (%)Reaction Time (h)Optimal ConditionsReference
25-30992-4Below LCST [26]
50912-4Above LCST [26]
60810.33HPW system [23]
80-85904PEG400 medium [16]

The recyclability and leaching characteristics of Santa Barbara Amorphous-15 supported catalysts represent critical factors for industrial implementation. Hot-filtration tests demonstrate negligible leaching of active metal species, with less than 5% additional product formation observed after catalyst removal [23]. The catalyst recovery process involves washing with cold ethanol and thermal treatment at 90°C for 4 hours, resulting in only 15% decrease in activity over five consecutive reactions [23].

The mechanistic advantages of Santa Barbara Amorphous-15 supported systems include enhanced dispersion of active sites, prevention of metal aggregation, and pseudo-liquid phase catalysis effects that improve substrate-catalyst interactions [23]. The ordered mesoporous structure facilitates efficient mass transfer while providing spatial isolation of active centers, preventing deactivation through sintering or agglomeration processes [22] [27].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

257.0243562 g/mol

Monoisotopic Mass

257.0243562 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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